molecular formula C9H11N3O4S2 B13989992 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide CAS No. 5433-36-3

2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B13989992
CAS No.: 5433-36-3
M. Wt: 289.3 g/mol
InChI Key: BPAXRYQNRRJRAQ-UHFFFAOYSA-N
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Description

2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide is a compound known for its potential applications in various scientific fields. It is characterized by its unique structure, which includes both carbamoyl and sulfamoyl functional groups. This compound has garnered interest due to its potential inhibitory effects on certain enzymes, making it a subject of study in medicinal chemistry and biochemistry .

Preparation Methods

The synthesis of 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds. The reaction conditions are generally mild, involving the use of aliphatic, benzylic, vinylic, and aromatic acyl chlorides . Industrial production methods may vary, but they often follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton . By inhibiting these enzymes, the compound can affect various physiological processes, including pH regulation and metabolic pathways . The molecular targets include the active sites of carbonic anhydrases, where the compound binds and inhibits enzyme activity.

Comparison with Similar Compounds

2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide can be compared with other sulfonamide-based inhibitors:

Properties

CAS No.

5433-36-3

Molecular Formula

C9H11N3O4S2

Molecular Weight

289.3 g/mol

IUPAC Name

S-[2-oxo-2-(4-sulfamoylanilino)ethyl] carbamothioate

InChI

InChI=1S/C9H11N3O4S2/c10-9(14)17-5-8(13)12-6-1-3-7(4-2-6)18(11,15)16/h1-4H,5H2,(H2,10,14)(H,12,13)(H2,11,15,16)

InChI Key

BPAXRYQNRRJRAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC(=O)N)S(=O)(=O)N

Origin of Product

United States

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